Sermorelin
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C149H246N44O42S/c1-20-77(13)116(191-122(211)81(17)168-132(221)104(66-113(204)205)178-121(210)79(15)167-123(212)88(152)62-84-39-43-86(198)44-40-84)145(234)185-102(63-83-32-23-22-24-33-83)138(227)193-118(82(18)197)146(235)186-103(65-111(155)202)137(226)189-108(71-196)142(231)182-101(64-85-41-45-87(199)46-42-85)136(225)175-93(38-31-56-165-149(161)162)126(215)174-91(35-26-28-53-151)131(220)190-115(76(11)12)143(232)184-97(58-72(3)4)124(213)166-68-112(203)170-94(47-49-109(153)200)128(217)180-100(61-75(9)10)135(224)188-106(69-194)140(229)169-80(16)120(209)172-92(37-30-55-164-148(159)160)125(214)173-90(34-25-27-52-150)127(216)179-99(60-74(7)8)134(223)181-98(59-73(5)6)133(222)176-95(48-50-110(154)201)129(218)183-105(67-114(206)207)139(228)192-117(78(14)21-2)144(233)177-96(51-57-236-19)130(219)187-107(70-195)141(230)171-89(119(156)208)36-29-54-163-147(157)158/h22-24,32-33,39-46,72-82,88-108,115-118,194-199H,20-21,25-31,34-38,47-71,150-152H2,1-19H3,(H2,153,200)(H2,154,201)(H2,155,202)(H2,156,208)(H,166,213)(H,167,212)(H,168,221)(H,169,229)(H,170,203)(H,171,230)(H,172,209)(H,173,214)(H,174,215)(H,175,225)(H,176,222)(H,177,233)(H,178,210)(H,179,216)(H,180,217)(H,181,223)(H,182,231)(H,183,218)(H,184,232)(H,185,234)(H,186,235)(H,187,219)(H,188,224)(H,189,226)(H,190,220)(H,191,211)(H,192,228)(H,193,227)(H,204,205)(H,206,207)(H4,157,158,163)(H4,159,160,164)(H4,161,162,165) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWPRVFKDLAUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C149H246N44O42S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86168-78-7 | |
| Record name | Sermorelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00010 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Molecular and Cellular Pharmacodynamics of Sermorelin
Mechanism of Action at the Growth Hormone-Releasing Hormone Receptor (GHRHR)
Sermorelin exerts its effects by acting as an agonist at the growth hormone-releasing hormone receptor (GHRHR). drugbank.comguidetopharmacology.org This receptor is a G protein-coupled receptor located on the surface of somatotroph cells in the anterior pituitary. droracle.aidrugbank.com By mimicking the action of endogenous GHRH, this compound initiates the physiological cascade that leads to growth hormone secretion. puramint.comdroracle.ai
Ligand Binding Dynamics and Receptor Specificity
As a GHRH analogue, this compound specifically binds to the GHRH receptor (GHRHR). wikipedia.orgguidetopharmacology.org This interaction is highly specific; this compound's activity is directed at the somatotroph cells of the anterior pituitary, which express this particular receptor. biotechpeptides.comdroracle.ai The binding of this compound to the GHRHR initiates a conformational change in the receptor, which is the critical first step in triggering the intracellular signaling that leads to GH release. happypeptides.com This specificity ensures that its primary action is confined to the regulation of growth hormone, distinguishing it from other secretagogues that may interact with different receptor systems. biotechpeptides.comnih.gov
Intracellular Signal Transduction Cascades (e.g., Gs protein/adenylate cyclase, cAMP, MAPK pathways)
Upon binding to the GHRHR, this compound activates a cascade of intracellular signaling events. biotechpeptides.com The GHRHR is coupled to a stimulatory G protein (Gs). nih.govnonstopneuron.com Activation of the receptor causes the α-subunit of the Gs protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation and subsequent activation of the enzyme adenylate cyclase. youtube.com
Activated adenylate cyclase converts adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. happypeptides.comyoutube.comnih.gov The rise in intracellular cAMP levels leads to the activation of protein kinase A (PKA). happypeptides.comnih.gov PKA then phosphorylates various downstream targets, which ultimately culminates in the synthesis and secretion of growth hormone. youtube.comnih.gov In addition to the primary Gs protein/cAMP pathway, GHRHR activation can also engage other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular growth and proliferation. nih.govdailyvoice.co.za
| Step | Molecule/Process | Function |
|---|---|---|
| 1 | This compound Binding | Binds to GHRHR on somatotrophs. droracle.ai |
| 2 | Gs Protein Activation | Receptor-ligand complex activates the associated Gs protein. nih.gov |
| 3 | Adenylyl Cyclase Activation | The activated Gs protein stimulates adenylyl cyclase. youtube.com |
| 4 | cAMP Production | Adenylyl cyclase catalyzes the conversion of ATP to cAMP. happypeptides.com |
| 5 | PKA Activation | Increased cAMP levels activate Protein Kinase A. nih.gov |
| 6 | Downstream Phosphorylation | PKA phosphorylates cellular proteins, leading to GH synthesis and release. youtube.com |
| 7 | MAPK Pathway | GHRHR activation can also stimulate the MAPK pathway, influencing cell growth. nih.govdailyvoice.co.za |
Regulation of Somatotroph Function in the Anterior Pituitary
This compound's interaction with the GHRHR directly modulates the function of somatotroph cells, the specialized cells in the anterior pituitary responsible for producing and secreting growth hormone (GH). puramint.comdroracle.ai
Induction of Growth Hormone (GH) Synthesis and Secretion
The primary and most well-documented effect of this compound is the potent stimulation of both the synthesis and secretion of growth hormone from somatotrophs. droracle.aidrugbank.com By activating the intracellular signaling pathways, this compound triggers the cellular machinery responsible for producing new GH molecules and promotes the release of stored GH into the bloodstream. puramint.comdroracle.ai This action mimics the natural physiological process initiated by endogenous GHRH. puramint.com A key characteristic of this compound-induced GH release is its pulsatile nature, which mirrors the body's natural, rhythmic secretion pattern, rather than causing a constant, sustained elevation of GH levels. wikipedia.orgpuramint.comdroracle.ai This physiological pattern is crucial for optimal cellular response to GH signaling. puramint.com
Modulation of GH Gene Transcription
Beyond stimulating the immediate release of stored GH, this compound also has a significant impact on the genetic level within somatotrophs. It enhances the transcription of the gene that codes for human growth hormone (hGH). wikipedia.orgdrugbank.comnih.gov This action increases the messenger RNA (mRNA) for hGH, effectively boosting the cell's capacity to synthesize new hormone. nih.gov By upregulating GH gene transcription, this compound helps to increase the pituitary's reserve of growth hormone, thereby supporting the long-term functional integrity of the GH neuroendocrine axis. wikipedia.orgnih.gov
| Effect | Cellular Mechanism | Outcome |
|---|---|---|
| Stimulation of GH Secretion | Activation of cAMP/PKA pathway leading to exocytosis of GH-containing vesicles. youtube.comnih.gov | Pulsatile release of stored GH into circulation. wikipedia.orgpuramint.com |
| Enhancement of GH Synthesis | Upregulation of GH gene transcription via signaling cascades. wikipedia.orgdrugbank.com | Increased production of new GH molecules and replenishment of pituitary reserves. nih.gov |
Comparative Analysis with other Growth Hormone Secretagogues (GHS) and Ghrelin-Receptor Agonists
This compound is one of several compounds designed to stimulate the secretion of growth hormone, but it differs significantly from other classes of Growth Hormone Secretagogues (GHS), particularly those that act as ghrelin-receptor agonists.
This compound and its analogs, such as Tesamorelin and CJC-1295, belong to the class of GHRH receptor agonists. ifp.life They function by mimicking the action of endogenous GHRH, binding to the GHRH receptor (GHRH-R) on somatotrophs in the pituitary gland. drugbank.comguidetopharmacology.org This action stimulates the synthesis and pulsatile release of GH, thereby preserving the natural, rhythmic secretion pattern of the hormone. droracle.aiswolverine.com
In contrast, another major class of GHS are the ghrelin-receptor agonists, which include peptides like Ipamorelin and non-peptide molecules. nih.govtryeden.com These compounds mimic the action of ghrelin, the "hunger hormone," which also has a potent GH-releasing effect. droracle.ai They bind to the growth hormone secretagogue receptor (GHS-R), which is distinct from the GHRH-R. nih.govtryeden.com Activation of the GHS-R leads to a strong, immediate spike in GH release. tryeden.com Unlike GHRH agonists, which primarily act at the pituitary level, some ghrelin mimetics may also act at the hypothalamic level. nih.gov
The key distinction lies in their physiological pathway. This compound and other GHRH analogs work through the hypothalamic-pituitary-somatotropic axis, essentially augmenting the primary natural signal for GH release. nih.gov Ghrelin-receptor agonists operate via a separate, complementary pathway. nih.gov While both pathways ultimately lead to GH secretion, the pattern and intensity of release can differ. This compound tends to produce a more balanced and prolonged release that mimics the body's natural rhythm, whereas ghrelin agonists can cause a more intense, immediate spike. tryeden.com
| Compound | Class | Primary Receptor Target | Mechanism of Action |
|---|---|---|---|
| This compound | GHRH Analog | Growth Hormone-Releasing Hormone Receptor (GHRH-R) | Mimics endogenous GHRH, stimulating the pituitary to produce and release GH in a pulsatile manner. drugbank.comguidetopharmacology.org |
| Tesamorelin | GHRH Analog | Growth Hormone-Releasing Hormone Receptor (GHRH-R) | A synthetic GHRH analog that stimulates the pituitary to increase endogenous GH production. swolverine.com |
| CJC-1295 | GHRH Analog | Growth Hormone-Releasing Hormone Receptor (GHRH-R) | A long-acting GHRH analog that results in sustained GH secretion, released in pulses aligned with natural rhythms. ifp.life |
| Ipamorelin | Ghrelin-Receptor Agonist (Selective GH Secretagogue) | Growth Hormone Secretagogue Receptor (GHS-R) | Mimics ghrelin, selectively binding to the GHS-R to stimulate a strong release of GH from the pituitary gland. ifp.lifenih.gov |
| Ghrelin | Endogenous Peptide Hormone | Growth Hormone Secretagogue Receptor (GHS-R) | Natural ligand for the GHS-R; stimulates appetite and potent GH secretion. droracle.ai |
Advanced Methodological Approaches for Sermorelin Research
Chemical Synthesis and Structural Elucidation of Sermorelin and its Derivatives
The production of this compound and its related compounds primarily relies on advanced peptide synthesis techniques, followed by comprehensive structural characterization to confirm their chemical integrity.
This compound (Tyr-Ala-Asp-Ala-Ile-Phe-Thr-Asn-Ser-Tyr-Arg-Lys-Val-Leu-Gly-Gln-Leu-Ser-Ala-Arg-Lys-Leu-Leu-Gln-Asp-Ile-Met-Ser-Arg-NH2) is a 29-amino acid peptide, typically produced via solid-phase peptide synthesis (SPPS) patsnap.compeptidesciences.com. This method involves the sequential coupling of protected amino acids to a growing peptide chain anchored to an insoluble solid support, such as a resin sterlingpharmasolutions.combachem.com.
Traditional SPPS approaches for this compound have utilized amino protecting groups like Boc (tert-butyloxycarbonyl), coupling amino acids one by one onto the resin patsnap.com. However, these methods can present challenges such as the use of hazardous reagents like hydrogen fluoride (B91410) (HF) for resin cleavage, the necessity for trifluoroacetic acid (TFA) for deprotection at each step, low coupling efficiency, and high synthesis intensity patsnap.com. Liquid-phase segment synthesis is another method, but it is often more cumbersome due to extensive monitoring and post-processing requirements patsnap.com.
Advancements in SPPS have addressed these limitations. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed for obtaining synthetic peptides, and it has been shown to be effective for various this compound fragments, such as this compound (1-11), this compound (13-20), and this compound (22-29) nih.govresearchgate.net. Innovative techniques like Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) have emerged, which significantly improve the efficiency and reduce waste by eliminating resin washing steps through in-situ quenching of excess activated amino acid monomers and controlled evaporation of excess deprotection base cem.com. Microwave irradiation is often integrated into these advanced SPPS methods to enhance reaction rates for both coupling and deprotection steps, facilitating the synthesis of high-quality peptides sterlingpharmasolutions.comcem.com.
A comparative overview of traditional SPPS versus an ionic liquid method (which can enhance SPPS) highlights improvements in key metrics, as shown in Table 1.
Table 1: Performance Comparison of Peptide Synthesis Methods (Illustrative Data)
| Metric | Traditional SPPS (Example) | Ionic Liquid Method (Example) |
| Average Coupling Yield | 89.2% | 95.7% |
| Racemization Rate | 1.8% | 0.4% |
| Total Synthesis Time | 36 hours | 22 hours |
| Crude Peptide Purity | 72% | 88% |
Following synthesis, rigorous characterization is essential to confirm the purity and identity of this compound. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools in this process researchgate.netlatticescipub.com.
Peptidomimetics are compounds designed to mimic the three-dimensional structure and biological activity of natural peptides like this compound, while often exhibiting improved properties such as enhanced stability against proteolysis and better bioavailability cnr.itupc.edunih.gov. The design process typically begins with establishing structure-activity relationships (SAR) to identify key residues responsible for biological effects upc.edunih.gov.
Strategies for designing peptidomimetics include:
Incorporation of conformationally constrained amino acids : These are unnatural amino acids introduced into the peptide sequence to restrict the flexibility of the peptide backbone or side chains, thereby stabilizing a desired bioactive conformation cnr.itupc.edumdpi.com. This approach aims to improve selectivity, affinity, and in vivo stability cnr.itmdpi.com.
Replacement with non-peptide moieties : Parts of the peptide backbone can be successively replaced by organic scaffolds or other non-peptide structures to create hybrid molecules that are part peptide and part small molecule upc.edu. This can lead to improved pharmacokinetic properties upc.edu.
Chemical crosslinking : This involves introducing covalent bonds within the peptide sequence to rigidify its structure. Examples include lactamization (intramolecular amide-bond formation) and hydrocarbon cross-links, which are used to create "stapled peptides" nih.govbiosynth.com. Stapled peptides are a class of constrained peptides that can stabilize α-helical conformations nih.govresearchgate.net. ALRN-5281, a 29-amino acid analog of human growth hormone-releasing hormone, is an example of a stapled peptide with stabilizing hydrocarbon cross-links researchgate.net. These modifications aim to enhance stability, binding affinity, and enable the modulation of protein-protein interactions biosynth.com.
The synthesis of these derivatives often utilizes modified SPPS techniques, allowing for the incorporation of unnatural amino acids or the formation of intramolecular cross-links on the solid support cnr.itnih.govcnr.it.
Analytical Methodologies for Detection and Quantification of this compound in Biological Matrices
Accurate detection and quantification of this compound in biological matrices (such as plasma, serum, and urine) are critical for research, particularly in studies involving its stability and metabolic fate. The low concentrations and inherent instability of peptides in biological samples pose significant analytical challenges kcl.ac.ukacs.org.
LC-MS/MS is a highly sensitive and selective technique widely employed for the detection and quantification of this compound and its metabolites in complex biological matrices nih.govkcl.ac.ukacs.orgnih.gov. This hyphenated technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
Sample Preparation : Prior to LC-MS/MS analysis, biological samples typically undergo pretreatment to extract and concentrate the peptides while removing interfering matrix components. Common methods include solid-phase extraction (SPE) and protein precipitation (PP) abq.org.brkcl.ac.ukacs.org. For instance, SPE using cartridges (e.g., Supelco® cartridges for urine) or protein precipitation using acetonitrile (B52724) followed by centrifugation (for serum, plasma, and cell culture media) are effective for peptide extraction abq.org.br.
LC-MS/MS Parameters : The separated analytes are then introduced into the mass spectrometer, where they are ionized (e.g., via electrospray ionization) and fragmented. Detection is often performed in multiple reaction monitoring (MRM) mode, focusing on specific precursor-to-product ion transitions to enhance selectivity and sensitivity dshs-koeln.de. This compound can be detected as multiply charged ions (e.g., 5-fold charged molecules at m/z 672) nih.gov. The method can achieve low limits of detection, enabling the quantification of this compound at very small concentrations (e.g., below 50 pg/mL in plasma or 1 ng/mL in urine) nih.govkcl.ac.uk.
Metabolite Detection : LC-MS/MS is also crucial for identifying and quantifying this compound metabolites. For example, a known metabolite, this compound-(3-29)-NH2 (or GRF3-29), resulting from the loss of the N-terminal Tyr-Ala residue due to cleavage by dipeptidyl peptidase-IV (DPP-IV), can be detected nih.govkcl.ac.uk. The detection window for intact this compound in plasma can be limited (e.g., up to 2 hours), highlighting the importance of detecting metabolites for extended detection windows nih.gov.
Purity and Degradation Product Analysis : HPLC methods are developed to differentiate this compound from its degradation products. For instance, an RP-HPLC method can differentiate oxidized forms (at Met 27), free acid forms (GRF(1-29)OH), and desamido forms (α-Asp 8, β-Asp 8) google.com. The stability of this compound in aqueous solutions is a known challenge, with chemical degradation primarily occurring at Asn at position 8, leading to reduced biological potency google.com.
Internal Standards for Quantification : In quantitative HPLC analysis, especially in biological matrices, the use of an internal standard (IS) is crucial to account for matrix effects and variations in sample preparation and injection nih.govabq.org.bracs.org. Research has identified this compound (22-29) as a suitable in-house internal standard for the quantification of peptides in biological matrices, demonstrating good stability, favorable physicochemical properties, and high recovery across various matrices including serum, plasma, and urine nih.govabq.org.br.
Table 2: Key Analytical Parameters for this compound and Related Peptides in Biological Matrices
| Analytical Method | Sample Preparation | Column Type/Dimensions | Mobile Phase (Example) | Detection | Key Application |
| LC-MS/MS | SPE, Protein Precipitation | C18 (e.g., Acquity UPLC® BEH C18, 2.1 x 50 mm, 1.7 µm) dshs-koeln.de | 1% acetic acid / acetonitrile dshs-koeln.de | MS/MS (MRM mode), TOFMS nih.govdshs-koeln.de | Detection and quantification in plasma/urine, metabolite identification nih.govkcl.ac.uk |
| HPLC | SPE, Protein Precipitation | C18 (e.g., 4.6 x 250 mm) benchchem.com | 0.1% TFA in acetonitrile/water benchchem.com | UV (215 nm), DAD benchchem.comgoogle.comabq.org.br | Purity assessment, degradation product analysis, quantification with IS benchchem.comgoogle.comabq.org.br |
Optimization of Sample Preparation and Extraction Protocols (e.g., Solid Phase Extraction)
Optimizing sample preparation and extraction protocols is crucial for accurate and sensitive detection and quantification of this compound in complex biological matrices. Solid Phase Extraction (SPE) is a widely utilized technique for this purpose, offering efficient analyte enrichment and matrix interference reduction.
Various SPE approaches have been explored for this compound and other growth hormone-releasing hormones (GHRHs). Weak cation exchange SPE, often coupled with C18 HPLC chromatography, has demonstrated the necessary sensitivity and selectivity for target peptides peptidesciences.comuni.lu. For high-throughput initial testing, SPE on 96-well microplates (2 mg SPE) can be employed, while 30 mg SPE cartridges are preferred for confirmatory analyses peptidesciences.com.
Immunoaffinity purification, utilizing polyclonal GHRH antibodies in conjunction with protein A/G monolithic MSIA™ D.A.R.T.'S® (Disposable Automation Research Tips), has also been successfully applied for plasma samples nih.govguidetopharmacology.org. Furthermore, micro-solid-phase-extraction (µSPE) coupled with LC-MS/MS has been developed for the determination of synthetic GHRH analogues, including this compound, in dried blood spots corepeptides.com.
Alternative sample preparation strategies include protein precipitation and ultrafiltration. Ultrafiltration offers an antibody-free approach for preconcentration of GHRH analogues in urine, achieving enhanced recoveries ranging from 59% to 115% compared to immunoaffinity purification. Recovery rates for GHRHs in serum using µSPE methods have been reported at an average of 27% corepeptides.com. For SPE on microplates, recoveries varied from 6% to 70%, and for cartridges, from 17% to 95% peptidesciences.com. Regardless of the method, ensuring compatibility of the prepared samples with subsequent liquid chromatography-mass spectrometry (LC-MS/MS) analysis is paramount corepeptides.com.
Identification and Characterization of this compound Metabolites and Degradation Products
Understanding the metabolic pathways and degradation products of this compound is essential for pharmacokinetic studies and for developing robust detection methods. This compound is known to undergo effective metabolism in biological systems nih.gov.
A well-characterized primary metabolite of this compound is GRF(3-29) or this compound(3-29)-NH2. This metabolite forms due to the cleavage of the N-terminal Tyr-Ala-residue, a process mediated by dipeptidyl peptidase-IV (DPP-IV) nih.govguidetopharmacology.org. In in vitro experiments involving human plasma, this compound was observed to be entirely degraded within 4 hours, with the GRF(3-29) metabolite being identified as the resulting product nih.gov. Research has also focused on identifying a broader range of metabolites; for instance, nineteen major in vitro metabolites of GHRH synthetic analogues, including this compound, have been identified, synthesized, and characterized for use as reference materials in analytical method development.
The stability of this compound is a critical factor in its handling and analysis. The natural form of GHRH can undergo chemical degradation in aqueous solutions, particularly at the Asn at position 8. This compound and its metabolite have been found to degrade rapidly at temperatures above 4°C and at pH values below 7. Conversely, the this compound (22-29) peptide has demonstrated good stability across various biological matrices, including serum, plasma, urine, and cellular culture media. Reconstituted this compound is typically stable for approximately 30 days when stored under refrigeration.
Characterization of this compound and its metabolites heavily relies on advanced mass spectrometry techniques, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) peptidesciences.comnih.govguidetopharmacology.org. These techniques enable precise identification and structural elucidation of the parent compound and its degradation products.
Development of Internal Standards for Robust Quantitative Analysis of this compound
The development and judicious use of internal standards (IS) are fundamental for achieving robust and accurate quantitative analysis of this compound, particularly in complex biological matrices using techniques like LC-MS/MS. Internal standards are vital for compensating for variations introduced during sample preparation, mitigating matrix effects, and addressing fluctuations in signal intensity during mass spectrometric detection.
The most effective internal standards are generally stable isotope labeled (SIL) peptides. These standards possess identical chemical structures to the analyte of interest but differ in isotopic mass, allowing them to co-elute chromatographically while being distinguishable by mass spectrometry. SIL peptides are capable of correcting for variations throughout the entire bioanalytical workflow, including sample preparation, chromatographic separation, and mass spectrometric detection. When stable isotope labeled proteins are unavailable, SIL peptides can be incorporated into the digestion mixture, with one or more amino acids in their sequence replaced by corresponding stable-isotope labeled amino acids.
As an alternative, structural analogs—peptides with homologous sequences but different masses, or those with single conservative amino acid replacements (SCAR)—can be employed as internal standards, often supported by standard curves. The effectiveness of these analogs generally improves with increasing structural similarity to the endogenous molecule.
In the context of this compound research, specific internal standards have been investigated. An acetylated form, acetyl-YRDAIFTNSYRKVLGQLSARKLLQDIMSR-NH2, has been utilized as an internal standard for GHRHs, including this compound, in LC-HRMS/MS analysis nih.govguidetopharmacology.org. Furthermore, the peptide this compound (22-29) has been identified as a suitable "in-house" internal standard for quantifying peptides in biological matrices, owing to its favorable stability, physicochemical properties, and recovery rates. Other peptides, such as GHRP-4 and GHRP-6, have also been considered for this role. The integration of internal standards is crucial for the comprehensive validation of bioanalytical methods, ensuring parameters such as accuracy, precision, linearity, recovery, and the impact of matrix effects are reliably assessed.
Molecular and Cellular Techniques in this compound Investigations
Molecular and cellular techniques provide profound insights into the mechanisms of action and biological responses elicited by this compound at a fundamental level. These approaches are instrumental in elucidating the downstream effects of this compound on gene and protein expression and in identifying potential modulators of its pathways.
Transcriptomic and Proteomic Profiling in Response to this compound
Transcriptomic and proteomic profiling are powerful tools for comprehensively analyzing the molecular changes that occur in response to this compound.
Transcriptomic Profiling: this compound is known to stimulate the pituitary gland, leading to the transcription of human growth hormone (hGH) messenger RNA. Beyond its direct effects on hGH, transcriptomic studies have explored this compound's broader cellular impacts. For instance, analyses of transcriptomic data from glioma patients have indicated this compound's potential in treating recurrent gliomas. These studies suggest that this compound can inhibit tumor proliferation by blocking the cell cycle and enhancing immune responses. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses have further revealed that genes most relevant to this compound are primarily involved in cell proliferation functions, such as nuclear division and the cell cycle, and are also associated with immune system processes. Additionally, this compound has been observed to influence the gene expression of collagen and elastin, which are critical components for skin health.
Proteomic Profiling: Proteomic analyses, often employing techniques such as liquid chromatography-electrospray ionization mass spectrometry (LC-ES-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS), are utilized for the quantitative analysis of proteins, frequently incorporating internal standards. While specific proteomic profiling data directly detailing this compound's response were not extensively detailed in the search results, multi-omics integration, which includes proteomics, is a recognized advanced approach for uncovering subtype-specific metabolic vulnerabilities in biological systems. This suggests that proteomic profiling would be a valuable technique to investigate the protein expression changes induced by this compound.
High-Throughput Screening for Novel Modulators of this compound Pathways
High-throughput screening (HTS) is an invaluable methodology in drug discovery, enabling the rapid identification of compounds that modulate specific biological pathways. In the context of this compound, HTS can be applied to discover novel agents that interact with or influence the pathways through which this compound exerts its effects.
The utility of HTS is exemplified by studies that have identified this compound itself as a potentially effective drug for recurrent gliomas through high-throughput drug screening based on transcriptomics data. This demonstrates the capacity of HTS to pinpoint compounds with desired biological activities relevant to this compound's mechanisms. The ability of this compound to inhibit tumor cell proliferation by blocking the cell cycle and enhancing immune responses highlights specific pathways that could be targeted by novel modulators identified via HTS. Furthermore, high-throughput protocols for sample processing, such as those utilizing 96-well microplates for solid-phase extraction, are integral to facilitating large-scale screening efforts in peptide analysis peptidesciences.com.
Preclinical and in Vitro Research Models for Sermorelin Investigation
In Vivo Animal Models in Sermorelin Research
Musculoskeletal System Investigations in this compound-Treated Models
Preclinical and in vitro studies investigating this compound's impact on the musculoskeletal system have highlighted its potential role in modulating tissue composition and strength. Research indicates that this compound may contribute to an increase in lean body mass and facilitate fat loss in experimental models corepeptides.cominnerbody.com. Specifically, studies have demonstrated that this compound helps in building and adding muscle mass biohackr.health. In adult models, it has been observed to enhance muscle strength biohackr.health.
The peptide's influence on the musculoskeletal system is often attributed to its capacity to augment growth hormone (GH) secretion, which subsequently elevates insulin-like growth factor-1 (IGF-1) levels, a key mediator of anabolic actions corepeptides.com. Growth hormone is recognized for its crucial role in tissue repair and recovery following physical activity or injury puramint.com. While direct studies on this compound's specific impact on energy expenditure are limited, broader research on growth hormone suggests it improves the energy supply for contracting muscle and other tissues innerbody.com. The potential of this compound to modulate GH levels may also influence cellular repair and metabolic processes, affecting pathways involved in protein synthesis, cellular proliferation, and energy metabolism, thereby positioning it as a candidate for studies on organismal growth and regeneration thefridaytimes.com. Furthermore, this compound may assist in recovery from exercise and injury due to its anti-inflammatory effects biohackr.health.
The following table summarizes key findings related to this compound's effects on the musculoskeletal system in research models:
| Effect on Musculoskeletal System | Observed Outcome in Research Models | Source |
| Lean Body Mass | Increase in lean body mass | corepeptides.cominnerbody.com |
| Muscle Mass | Helps build and add muscle mass | biohackr.health |
| Muscle Strength | Increased muscle strength | biohackr.health |
| Tissue Repair & Recovery | May aid in recovery from exercise and injury; affects cellular repair and metabolic processes | biohackr.healthpuramint.comthefridaytimes.com |
| Energy Supply for Muscle | Growth hormone (stimulated by this compound) improves energy supply for contracting muscle | innerbody.com |
Research on this compound's Alignment with Endogenous Hormonal Rhythms in Organismal Models
This compound is a synthetic peptide that mimics the action of endogenous growth hormone-releasing hormone (GHRH), a naturally occurring substance responsible for stimulating the release of growth hormone from the pituitary gland puramint.comthefridaytimes.comahram.org.eglrytas.ltdroracle.aimayoclinic.org. This mechanism of action is crucial as it promotes the synthesis and pulsatile release of GH from somatotropic cells, a pattern that aligns with the body's natural, rhythmic secretion of hormones puramint.comthefridaytimes.comlrytas.ltdroracle.aiwikipedia.org.
Unlike direct administration of synthetic human growth hormone (HGH), this compound's approach is believed to preserve the body's natural feedback mechanisms and maintain physiological pulsatile release patterns puramint.com. Its effects are regulated by negative feedback through the inhibitory hormone somatostatin (B550006), which prompts the pituitary to release hGH in bursts, mirroring natural hormone rhythms droracle.aiwikipedia.orgmedicalantiaging.com. This interaction with somatostatin also helps this compound avoid tachyphylaxis, a phenomenon where the body becomes less responsive to a drug over time wikipedia.org.
The following table highlights how this compound aligns with endogenous hormonal rhythms:
| Aspect of Hormonal Rhythm | This compound's Alignment | Source |
| GH Release Pattern | Stimulates pulsatile release, mimicking natural rhythms | puramint.comthefridaytimes.comlrytas.ltdroracle.aiwikipedia.org |
| Feedback Mechanisms | Preserves natural feedback mechanisms | puramint.com |
| Somatostatin Interaction | Regulated by negative feedback through somatostatin, leading to bursts of GH release | droracle.aiwikipedia.orgmedicalantiaging.com |
| Pituitary Function | Stimulates pituitary to enhance hGH gene transcription, maintaining neuroendocrine axis | wikipedia.org |
Sermorelin S Implications Across Diverse Research Domains
Oncology Research Exploring Sermorelin and GHRH Pathways
The intricate relationship between growth hormone-releasing hormone (GHRH) and its receptors (GHRH-Rs) has been a focal point in cancer research, with this compound emerging as a compound of interest due to its modulatory effects.
Role of GHRH and GHRH-Receptors in Cancer Cell Growth and Progression
GHRH, a hypothalamic peptide neurohormone, traditionally regulates GH release from the pituitary gland. However, GHRH and its receptors are also expressed in extrapituitary tissues and various tumors, where GHRH acts as an autocrine/paracrine growth factor mdpi.comspandidos-publications.comresearchgate.netmdpi.com. This local production of GHRH and its receptors forms a stimulatory pathway for cancer cell growth researchgate.net.
Research indicates that GHRH can stimulate the proliferation of various human normal and malignant cells by binding to GHRH-R and its main splice variant, SV1 researchgate.net. The binding of GHRH to its receptor activates mitogen-activated protein kinases (MAPKs) such as ERK1/2 and the JAK2/STAT3 pathway, promoting cell proliferation spandidos-publications.com. Knocking down GHRH gene expression in certain cancer cell lines (e.g., lung, breast, prostate) has been shown to significantly reduce their proliferation rate, further supporting GHRH's role as a growth factor in cancers spandidos-publications.com. Furthermore, GHRH can influence the redox status of cancer cells, increasing the production of reactive oxygen species (ROS) spandidos-publications.com.
Conversely, GHRH antagonists have demonstrated antitumor functions across various cancer types by directly inhibiting SV1 signaling or blocking tumor-derived insulin-like growth factor 1 (IGF-1) and IGF-2 mdpi.com. These antagonists can suppress cell proliferation and tumor growth by hampering proliferative and survival pathways, promoting apoptosis, and reducing the expression of angiogenic growth factors and their receptors mdpi.com. They have also been shown to inhibit cell cycle progression by upregulating p21 and p27 while downregulating cyclins mdpi.com.
Investigation of this compound's Potential Modulatory Effects on Tumor Growth (e.g., glioma models)
This compound, as an analog of GHRH, has been investigated for its potential modulatory effects on tumor growth. A significant study involving 1,018 glioma patients with transcriptome sequencing data identified this compound as a potentially effective drug for recurrent gliomas nih.govresearchgate.netmedisearch.io. The study revealed that this compound was most sensitive for recurrent patients with high-grade, IDH-wildtype, and 1p/19q non-codeletion status nih.govresearchgate.net.
The proposed mechanism of action for this compound's anti-tumor effect in glioma models involves the inhibition of tumor cell proliferation by blocking the cell cycle and preventing nuclear division nih.govcorepeptides.comresearchgate.netmedisearch.iomedicalantiaging.com. Gene Ontology (GO) and KEGG pathway analyses indicated that this compound was related to "transcription and translation, immune system process, proliferation, and cell cycle" nih.govresearchgate.net. Specifically, it was found to inhibit transcription and translation of tumor cells by regulating the cell cycle and nuclear division nih.gov.
Furthermore, research suggests that this compound may suppress tumor growth by down-regulating the expression of GHRHR and glial growth factor (GGF), particularly in recurrent glioma patients who exhibit higher GHRHR expression nih.gov. This effect aligns with findings that GHRH agonists can inhibit tumor growth by down-regulating GHRHR expression in in vivo tests nih.govnih.gov.
The following table summarizes key findings on this compound's modulatory effects in glioma research:
| Research Aspect | Findings Related to this compound in Glioma Models | Supporting Evidence |
| Sensitivity | Most effective drug for recurrent gliomas, especially high-grade, IDH-wildtype, 1p/19q non-codeletion status. | nih.govresearchgate.netmedisearch.iomedicalantiaging.com |
| Mechanism (Cell Cycle) | Inhibits tumor cell proliferation by blocking cell cycle progression and preventing nuclear division. | nih.govcorepeptides.comresearchgate.netmedisearch.iomedicalantiaging.com |
| Mechanism (GHRHR) | May suppress tumor growth by down-regulating GHRHR and GGF expression. | nih.gov |
| Immune System | Related to immune system processes and negatively regulated immune checkpoints and M0 macrophages. | nih.govresearchgate.netresearchgate.net |
Exploration of this compound's Impact on Immunological Responses within the Tumor Microenvironment
This compound has also been explored for its impact on immunological responses within the tumor microenvironment. Studies have indicated a strong association between this compound and the immune system nih.govresearchgate.netresearchgate.net. Specifically, research in glioma models found that this compound was related to the "immune system process" and negatively regulated immune checkpoints and M0 macrophages nih.govresearchgate.netmedisearch.ioresearchgate.net.
Further analysis using Pearson correlation revealed that most immune checkpoints were negatively correlated with this compound in both discovery and validation cohorts of glioma patients researchgate.net. Investigations into the types of immune cells contributing to this process showed a positive correlation between this compound and CD4 naive T cells and monocytes, while M0 macrophages showed an opposite correlation researchgate.net. These findings suggest that beyond modulating cell proliferation, this compound plays a vital role in glioma through regulating the immune system researchgate.net. The research indicates that this compound may enhance immune responses within the tumor microenvironment researchgate.netmedisearch.iorecover-restore-revive.commedicalantiaging.com.
Synergistic Research Applications of this compound in Combination with other Peptides
This compound is often investigated in combination with other peptides to explore synergistic effects, particularly in enhancing growth hormone release profiles.
Analysis of Combined Peptide Formulations (e.g., this compound-Ipamorelin Blend)
The combination of this compound and Ipamorelin is a frequently studied peptide formulation due to their synergistic properties houstonmensclinic.comcommunityhealthwellnessalaska.comlrytas.lt. Both peptides mimic natural hormones that stimulate the release of growth hormones from the pituitary gland houstonmensclinic.comcommunityhealthwellnessalaska.com.
This compound, as a GHRH analog, directly stimulates the pituitary to release GH lrytas.lt105.rs. Ipamorelin, a selective growth hormone secretagogue (GHS) and ghrelin mimetic, binds to specific receptors (GH secretagogue receptor, GHSR) in the hypothalamus and pituitary, thereby selectively stimulating GH release lrytas.lt105.rsnih.gov. When combined, these peptides are believed to exhibit a complementary impact on growth hormone secretion that is greater than the sum of their individual actions, potentially magnifying GH release in a controlled manner lrytas.lt105.rs. Studies suggest that this blend may lead to longer-lasting and more effective releases of human growth hormone (HGH) kingsbergmedical.com.
The theoretical mechanisms and potential research implications of a this compound-Ipamorelin blend extend to areas such as cellular aging, cellular regeneration, and metabolism lrytas.lt. Researchers speculate that this blend could be a valuable tool in metabolic research, particularly for exploring how GH signaling impacts lipid storage, fat mobilization, and metabolic efficiency lrytas.lt.
Investigations into Enhanced Growth Hormone Release Profiles with Co-Administration of Growth Hormone-Releasing Peptides (GHRPs)
Co-administration of this compound with other Growth Hormone-Releasing Peptides (GHRPs) has been investigated for its ability to enhance growth hormone release profiles. This compound, being a GHRH analog, works by stimulating the pituitary gland to naturally release GH medicalantiaging.comprimeaesthetica.com. GHRPs, such as GHRP-6 and GHRP-2, represent another class of potent GH secretagogues primeaesthetica.com.
When this compound is combined with GHRPs, it creates a powerful and effective treatment that maximizes the body's production of HGH primeaesthetica.com. For instance, research has shown that the co-administration of GHRH (from which this compound is derived) and GHRP-2 leads to a significantly greater increase in pulsatile GH secretion compared to either peptide alone nih.gov. One study reported a 54-fold increase in pulsatile GH secretion with the combination, compared to a 20-fold increase with GHRH alone and a 47-fold increase with GHRP-2 alone nih.gov. This demonstrates a synergistic effect when this compound is co-administered with GHRPs nih.gov.
This synergistic action is attributed to the distinct mechanisms of action: this compound stimulates GH release via GHRH receptors, while GHRPs act through the ghrelin/GHSR pathway 105.rsnih.gov. The combined binding of this compound and GHRP-6 to the pituitary gland is thought to cause increased stimulation, leading to a greater amount of HGH being released into the bloodstream saltermed.com. This enhanced release profile is of interest for research into various physiological processes where optimized GH levels are beneficial.
Future Trajectories and Unanswered Questions in Sermorelin Research
Elucidating Underexplored Molecular Interactions and Specific Cellular Signaling Pathways
Sermorelin functions by mimicking endogenous GHRH, binding to GHRH receptors on somatotroph cells in the anterior pituitary, which subsequently activates signaling pathways leading to GH production and secretion. This process is understood to involve the activation of adenylyl cyclase and the subsequent generation of cyclic AMP (cAMP), triggering downstream cascades like protein kinase A (PKA) thenewshawks.com. Despite this foundational understanding, future studies aim to further elucidate these molecular interactions and their precise impacts on specific cellular pathways thefridaytimes.com.
Beyond its primary role in GH secretion, this compound is hypothesized to influence broader cellular processes, including cellular growth, differentiation, and metabolic activity thenewshawks.com. Investigations suggest it may impact cell signaling pathways crucial for regeneration, such as those involved in stem cell differentiation or tissue repair thenewshawks.com. Research also indicates its potential influence on protein synthesis, cellular proliferation, and energy metabolism thefridaytimes.com. Furthermore, the interplay between this compound and hypothalamic and pituitary pathways, which regulate hormonal balance, remains an area for deeper exploration thefridaytimes.com. Emerging research in recurrent glioma models has linked this compound to immune system processes, showing a negative regulation of immune checkpoints and M0 macrophages, and suggesting it may inhibit tumor cell proliferation by blocking the cell cycle amegroups.orgnih.govresearchgate.net. Comprehensive studies are needed to understand the specific molecular pathways responsible for these diverse effects, especially when this compound is used in combination with other agents mdpi.com.
Advancements in Novel Experimental Models and Sophisticated Analytical Techniques for this compound Studies
The development of novel experimental models and sophisticated analytical techniques is crucial for advancing the understanding of this compound's properties and mechanisms thefridaytimes.com. Appropriate experimental models for studying this compound's effects on the GH axis modulation include immunosuppressed rodents, such as cyclophosphamide-induced models, to assess outcomes like thymus/spleen index restoration and IL-2 upregulation benchchem.com. Aging models, like senescent rats, are also valuable for evaluating GH/IGF-1 axis revitalization and cognitive improvements, which can be measured using tests such as the Morris water maze benchchem.com. To ensure the isolation of this compound-specific effects, research designs should incorporate controls, including saline-treated cohorts and GHRH-deficient animals benchchem.com.
For assessing this compound's stability and purity in experimental formulations, critical analytical methods include:
HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry): Used to quantify this compound degradation products, such as truncated peptides benchchem.com.
Circular Dichroism: Employed to confirm the integrity of its secondary structure, particularly its α-helical content, which is vital for receptor binding benchchem.com.
Endotoxin (B1171834) Testing: Essential to ensure that reconstituted solutions meet United States Pharmacopeia (USP) <85> standards, with endotoxin levels below 0.25 EU/mL benchchem.com.
Advanced technologies and methodologies are continually being sought to fully realize the potential of peptides like this compound thefridaytimes.com. Sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for detecting this compound and its metabolites in biological samples researchgate.net. Identifying short peptides that can serve as internal standards (ISs) is also important for improving the quantification of peptides in biological matrices researchgate.net.
Strategies for Optimizing Research Methodologies and Enhancing Bioavailability in Research Settings
Future research will likely focus on optimizing delivery methods and enhancing this compound's bioavailability in experimental and research settings hydramed.com. While subcutaneous injection is a common and effective administration method, ensuring high bioavailability and precise dosing puramint.comtryeden.com, oral administration of this compound is generally not recommended due to its rapid degradation by digestive enzymes, resulting in extremely poor bioavailability droracle.ai. Newer formulations, such as orally disintegrating tablets (ODTs) that utilize sublingual absorption to bypass first-pass metabolism, are being explored, although their bioavailability may differ from injectable forms puramint.com.
Optimizing research methodologies also involves exploring combination strategies. This compound can be combined with other peptides, such as Ipamorelin or GHRP-2/GHRP-6, to investigate synergistic effects that may amplify GH release and its downstream impacts thefridaytimes.compuramint.comlrytas.ltdroracle.aidaily-remedy.com. This approach aims for a more physiological regulation of GH levels, potentially offering an advantage over direct GH exposure ghanaweb.com. Furthermore, optimizing research methodologies includes meticulous documentation of reconstitution procedures to ensure reproducibility of results benchchem.com. Strategies also encompass integrating this compound research with lifestyle modifications that naturally support GH production, such as optimizing sleep hygiene, incorporating regular high-intensity exercise, implementing intermittent fasting protocols, and providing targeted nutritional support puramint.com.
Emerging Areas of Investigation (e.g., microRNA markers, sex-specific responses in research models)
Emerging areas of investigation for this compound research include the study of microRNA (miRNA) markers and a more detailed examination of sex-specific responses in various research models.
MicroRNA (miRNA) Markers: MiRNAs are small non-coding RNA molecules that play crucial roles in regulating gene expression and influencing complex cellular signaling cascades wjgnet.commagicconsortium.com. They are present in various bodily fluids, including serum, urine, plasma, and saliva, and exhibit remarkable stability, making them promising candidates for biomarkers wjgnet.comresearchgate.net. While direct research specifically linking this compound to specific miRNA profiles is an nascent field, the broader scientific community is actively exploring miRNAs as diagnostic and prognostic biomarkers in various conditions, such as type 2 diabetes mellitus and post-traumatic stress disorder wjgnet.complos.orgnih.gov. Future this compound research could investigate how its administration influences the expression of specific miRNAs, which in turn could provide insights into its molecular mechanisms and physiological effects. Conversely, understanding how baseline miRNA profiles might predict an individual's response to this compound could also be a valuable research direction wjgnet.commagicconsortium.comresearchgate.netaurahealth.io.
Sex-Specific Responses in Research Models: Existing research has indicated notable gender differences in the physiological responses to GHRH treatment. For instance, studies have reported that men experienced greater anabolic benefits, including improvements in insulin (B600854) sensitivity, libido, and quality of life, whereas skin thickness increased in both genders, but lean body mass improvements were observed primarily in men medicalantiaging.com. These findings underscore the importance of dedicated research to understand how this compound's effects may vary between male and female research models. Future investigations should systematically analyze these sex-specific differences to optimize the understanding and potential application of this compound across diverse biological contexts, ensuring that research outcomes are broadly applicable and tailored to distinct physiological needs medicalantiaging.com.
Integration of this compound Research with Cutting-Edge Technologies and Multi-Omics Methodologies
This compound research stands to benefit immensely from these advancements:
Genomics and Transcriptomics: These technologies can be employed to investigate how this compound influences global gene expression profiles and RNA transcripts, potentially uncovering novel regulatory mechanisms and pathways involved in its effects nih.govmdpi.com. For example, transcriptomics data has already been leveraged in high-throughput drug screening to identify this compound as an effective agent for recurrent gliomas amegroups.orgnih.gov.
Proteomics: By identifying and quantifying the proteins and peptides affected by this compound, proteomics can provide deeper insights into its downstream effects on cellular function and protein-protein interactions nih.govmdpi.com.
Metabolomics: Analyzing the metabolic changes induced by this compound can further elucidate its impact on energy metabolism, lipid metabolism, and glucose homeostasis, offering a comprehensive view of its metabolic influence ghanaweb.commdpi.com.
Advanced bioinformatics tools and sophisticated statistical methods are critical for managing, processing, and interpreting the vast datasets generated by these multi-omics approaches mdpi.com. Furthermore, computer-assisted drug discovery and high-throughput screening techniques, propelled by advancements in bioinformatics and multi-omics, are expanding the repertoire of methods for peptide discovery and significantly improving research efficiency researchgate.net. The integration of single-cell multi-omics data also holds promise for creating detailed cellular atlases, elucidating specific cell states and functions that are influenced by this compound mdpi.com.
Development of Advanced Theoretical Models and Computational Frameworks for this compound Research
The development of advanced theoretical models and computational frameworks is an essential future direction for this compound research, offering powerful tools to understand complex biological systems and bridge the gap between molecular details and physiological outcomes cpn.or.kr. These computational approaches can complement traditional experimental studies by providing predictive insights and enabling the testing of hypotheses that might be challenging or resource-intensive to explore empirically.
For this compound research, advanced theoretical models could be developed to:
Simulate Molecular Interactions: Create detailed models of this compound's binding to GHRH receptors and the subsequent activation of intracellular signaling pathways (e.g., cAMP, PKA). Such simulations could predict cellular responses to varying this compound concentrations and identify critical points for modulation thenewshawks.comcpn.or.kr.
Predict Physiological Impacts: Develop systemic models that simulate the effects of this compound on GH release, insulin-like growth factor-1 (IGF-1) levels, and their downstream impacts on various tissues and metabolic processes. These models could help predict long-term physiological changes and potential therapeutic outcomes thefridaytimes.comghanaweb.come-enm.org.
Optimize Peptide Design: Computational frameworks can be instrumental in designing modified this compound analogs with enhanced stability, improved receptor affinity, or more targeted physiological effects. This could lead to the development of novel compounds with superior bioavailability or more specific actions researchgate.netresearchgate.net.
Investigate Complex Feedback Loops: Model the intricate feedback mechanisms within the somatotropic axis, including the negative feedback of GH and IGF-1 on GHRH and pituitary function. This would provide a deeper understanding of how this compound modulates this complex regulatory system ghanaweb.come-enm.org.
Explore Synergistic Effects: Develop computational models to predict and understand the synergistic interactions of this compound when combined with other peptides (e.g., Ipamorelin, GHRP-2) by simulating their distinct and combined pathway activations thefridaytimes.comlrytas.lt.
Analyze Large Datasets: Computational frameworks are indispensable for processing, integrating, and interpreting the vast amounts of data generated by multi-omics studies. They can help identify subtle patterns, correlations, and biomarkers that might not be apparent through conventional analysis methods mdpi.com.
These theoretical and computational tools will be crucial for guiding future experimental designs, refining research questions, and accelerating the discovery of new insights into this compound's biological functions.
Q & A
Q. What are the primary mechanisms by which sermorelin modulates growth hormone (GH) secretion, and how can these be experimentally validated?
this compound, a synthetic GHRH analog, binds to pituitary GHRH receptors to stimulate GH release via cAMP-dependent pathways. Methodologically, in vitro models (e.g., primary pituitary cell cultures) can quantify GH secretion via ELISA or radioimmunoassay under varying this compound concentrations. Dose-response curves and receptor-blocking experiments (e.g., using GHRH antagonists) validate specificity . In vivo, rodent models with GH-deficient phenotypes can assess restoration of GH/IGF-1 axis function through serial blood sampling and LC-MS/MS analysis .
Q. What analytical techniques are recommended for detecting this compound and its metabolites in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters include:
- Intact this compound : Precursor ion m/z 672.6 (charge +5), product ions m/z 707.2/787.9, CV 30 V, CE 20 eV .
- Metabolites : Fragments like this compound(12-29)-NH₂ (m/z 515.1, charge +4) require optimized CE voltages (17 eV) for detection . Sample preparation should include solid-phase extraction to minimize matrix interference, and validation should follow FDA bioanalytical guidelines (precision, accuracy, stability) .
Q. How should preclinical studies design dosing regimens to evaluate this compound’s anti-tumor effects in glioma models?
Use orthotopic xenograft models (e.g., U-87 MG cells in nude mice) with this compound administered subcutaneously at 1–2 mg/kg/day. Monitor tumor growth via MRI and correlate with biomarkers (e.g., GHRHR expression via IHC). Include controls for GH-independent effects (e.g., GH-deficient lit/lit mice) . Survival analysis (Kaplan-Meier) and transcriptomic profiling (RNA-seq) of treated vs. untreated tumors can identify pathways like cell cycle arrest (e.g., CDK4/6 downregulation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across glioma subtypes (e.g., IDH-wildtype vs. mesenchymal)?
Stratify patient-derived xenografts (PDXs) by molecular subtypes (IDH status, 1p/19q co-deletion) and apply this compound in combination with temozolomide (TMZ). Use Drug Resistance Scores (DRS) from transcriptomic data (e.g., CGGA database) to predict responsiveness. For IDH-wildtype gliomas, which show lower DRS, validate mechanisms via CRISPR-Cas9 knockout of GHRHR to confirm target specificity . Multi-omics integration (proteomics, metabolomics) can reveal subtype-specific metabolic vulnerabilities (e.g., glutamine dependency) .
Q. What methodological strategies address this compound’s short half-life (11–12 minutes) in pharmacokinetic studies?
- Continuous infusion : Use osmotic pumps in rodent models to maintain steady-state this compound levels, with microdialysis for real-time GH measurement in plasma .
- Stabilization : Modify this compound with PEGylation or lipid nanoparticles to prolong half-life. Validate bioactivity via GH release assays and compare clearance rates (non-compartmental analysis) .
- Metabolite tracking : LC-MS/MS should monitor degradation products (e.g., this compound(22-29)-NH₂, m/z 487.8) to assess metabolic stability .
Q. How can researchers reconcile conflicting data on this compound’s immunomodulatory effects in glioma microenvironments?
Contradictions arise from tumor heterogeneity and immune cell infiltration variability. Methodological solutions:
- Single-cell RNA-seq : Profile tumor-associated macrophages (TAMs) and CD4+ T cells in this compound-treated vs. untreated tumors to resolve subset-specific responses (e.g., M2 TAM polarization) .
- Flow cytometry : Quantify immune checkpoint markers (PD-1, CTLA-4) in peripheral blood mononuclear cells (PBMCs) from clinical cohorts. Negative correlations between this compound DRS and checkpoint expression suggest immune activation .
- Co-culture models : Co-culture glioma cells with monocytes +/- this compound to test chemotaxis (Transwell assays) and cytokine secretion (multiplex assays) .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on cognitive function in aging models?
- Mixed-effects models : Analyze longitudinal cognitive scores (e.g., Morris water maze) in aged rodents treated with this compound (0.5–2 mg/day). Adjust for covariates like baseline IGF-1 levels .
- Pathway enrichment : Use GSVA (Gene Set Variation Analysis) on RNA-seq data to link this compound doses to pathways like "neurotransmitter secretion" or "synaptic plasticity" .
- Meta-analysis : Pool data from heterogeneous studies (e.g., this compound vs. placebo in elderly cohorts) using random-effects models to quantify overall effect sizes (e.g., Cohen’s d for memory improvement) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
